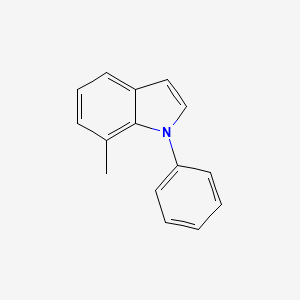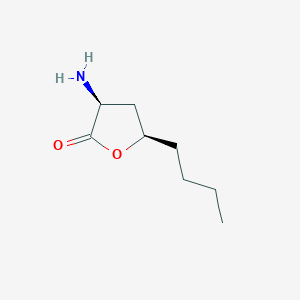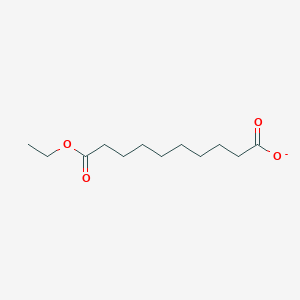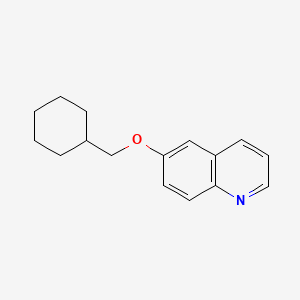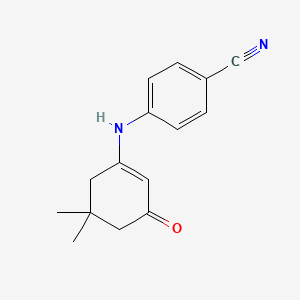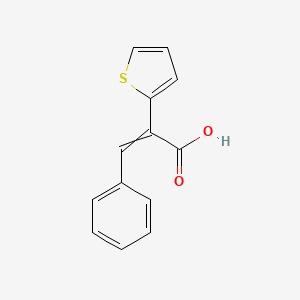
3-Phenyl-2-(thiophen-2-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-(thiophen-2-yl)acrylic acid is an organic compound that features both a phenyl group and a thiophene ring attached to an acrylic acid moiety. This compound is of significant interest due to its unique structural properties, which combine aromaticity and conjugation, making it a valuable subject in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(thiophen-2-yl)acrylic acid typically involves the condensation of thiophene derivatives with phenylacetic acid under specific conditions. One common method is the Knoevenagel condensation, where thiophene-2-carbaldehyde reacts with phenylacetic acid in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the acrylic acid derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-2-(thiophen-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-2-(thiophen-2-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its electronic properties due to the conjugated system.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism by which 3-Phenyl-2-(thiophen-2-yl)acrylic acid exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to proteins and enzymes, altering their activity. The conjugated system allows for interactions with nucleic acids, potentially affecting gene expression and cellular processes . The thiophene ring can also participate in redox reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-3-(thiophen-2-yl)acrylic acid
- 3-(Thiophen-2-yl)acrylic acid
- 2-Cyano-3-(thiophen-2-yl)acrylic acid
Uniqueness
3-Phenyl-2-(thiophen-2-yl)acrylic acid is unique due to the presence of both phenyl and thiophene rings, which provide a combination of aromaticity and electronic properties. This makes it more versatile in chemical reactions and applications compared to compounds with only one of these rings .
Propiedades
Fórmula molecular |
C13H10O2S |
|---|---|
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
3-phenyl-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C13H10O2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-9H,(H,14,15) |
Clave InChI |
PRFYTLRQUHFIRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


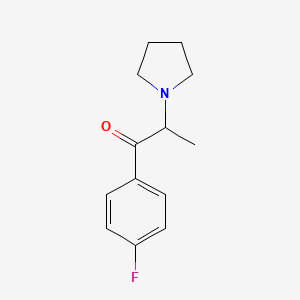
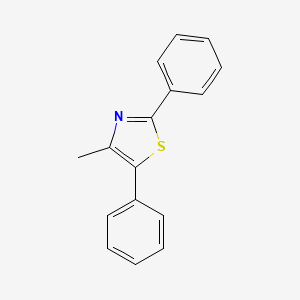
![(3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one](/img/structure/B14124535.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[3-[8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]propyl]-3-methylpurine-2,6-dione](/img/structure/B14124537.png)
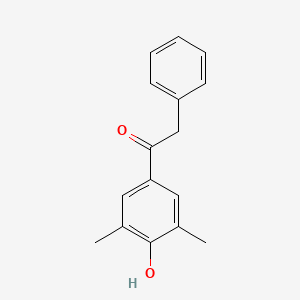
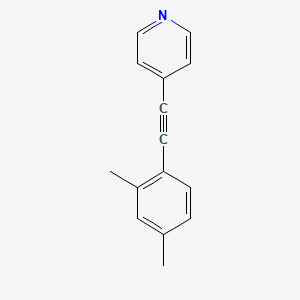
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14124554.png)
